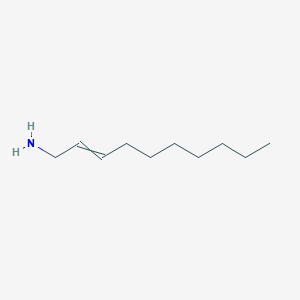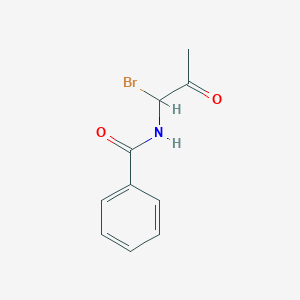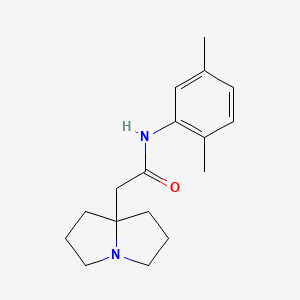![molecular formula C17H13N3O5 B14394887 N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide CAS No. 88353-26-8](/img/structure/B14394887.png)
N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide: is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide typically involves a nucleophilic substitution reaction. One common method includes the reaction of 4-chloro-3-nitro-2H-chromen-2-one with 4-(4-aminophenyl)morpholine-3-one in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) . The reaction is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the chromen ring makes it susceptible to nucleophilic attack, facilitating substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed:
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of corresponding oxidized products at the phenylacetamide moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its anticonvulsant properties, showing significant activity in animal models.
Medicine: Potential therapeutic applications due to its anticonvulsant and antimicrobial properties.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide is primarily associated with its interaction with γ-aminobutyric acid (GABA) ionotropic receptors . This interaction is believed to contribute to its anticonvulsant properties by modulating neurotransmitter activity in the brain. Additionally, the compound’s antimicrobial activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
4-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid: Exhibits similar anticonvulsant properties.
7-Hydroxycoumarin derivatives: Known for their sedative and tranquilizing effects.
Uniqueness: N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide stands out due to its specific structural features, such as the nitro group on the chromen ring and the phenylacetamide moiety. These features contribute to its unique biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
88353-26-8 |
|---|---|
Molekularformel |
C17H13N3O5 |
Molekulargewicht |
339.30 g/mol |
IUPAC-Name |
N-[4-[(3-nitro-2-oxochromen-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C17H13N3O5/c1-10(21)18-11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)25-17(22)16(15)20(23)24/h2-9,19H,1H3,(H,18,21) |
InChI-Schlüssel |
CGKLJOMBEYWSAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


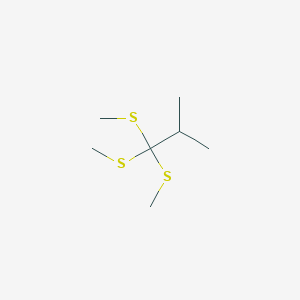
![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
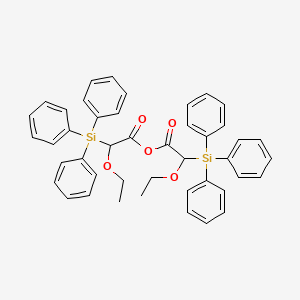
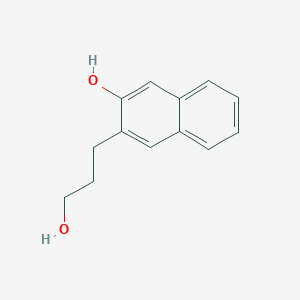
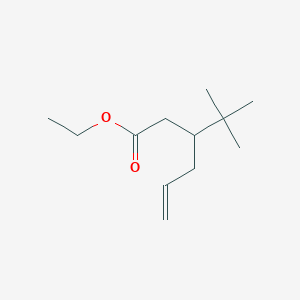
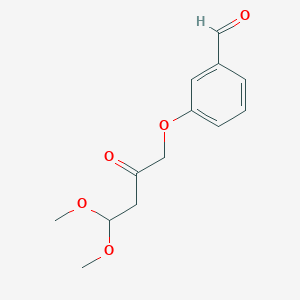
![1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro-](/img/structure/B14394837.png)

![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
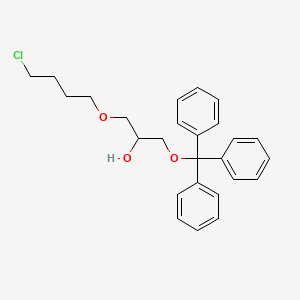
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)
